molecular formula C14H21BFNO2 B14076772 (R)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

(R)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

Cat. No.: B14076772
M. Wt: 265.13 g/mol
InChI Key: YLQBALFFKUBXBZ-UHFFFAOYSA-N
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Description

The compound (R)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is a chiral boronate ester derivative featuring a primary amine group and a 4-fluorophenyl substituent. Its molecular formula is inferred as C₁₄H₂₁BFNO₂ (based on structural analogs in and ). The (R)-configuration at the ethanamine carbon confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical applications. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions (), while the fluorine atom enhances metabolic stability and binding affinity in bioactive molecules.

Properties

Molecular Formula

C14H21BFNO2

Molecular Weight

265.13 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

InChI

InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)12(17)9-10-5-7-11(16)8-6-10/h5-8,12H,9,17H2,1-4H3

InChI Key

YLQBALFFKUBXBZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine typically involves the coupling of a fluorophenyl derivative with a dioxaborolane precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and base conditions to facilitate the formation of the carbon-boron bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow chemistry techniques allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and reduced by-product formation.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids or boronates.

    Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its boron moiety makes it a valuable intermediate in cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of boron-containing molecules with biological systems. Its fluorophenyl group allows for easy detection and quantification using spectroscopic methods.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the fluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine can be used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance characteristics.

Mechanism of Action

The mechanism of action of ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The boron moiety can form reversible covalent bonds with diols and other nucleophilic groups, making it a useful tool in the study of enzyme inhibition and receptor binding. The fluorophenyl group can engage in π-π interactions and hydrogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Positional Isomerism of Fluorine
  • Compound 4e ([2-Fluoro-5-(boronate ester)phenyl]methanamine, ): Fluorine at the meta position relative to the boronate ester. Exhibits distinct NMR shifts (¹H: 3.91 ppm for CH₂; ¹¹B: 30.05 ppm) and melting point (78°C) due to steric and electronic effects .
  • Compound 4f ([3-Fluoro-4-(boronate ester)phenyl]methanamine, ): Fluorine at the ortho position. Lower melting point (52°C) suggests reduced crystallinity from steric hindrance .
  • Target Compound : Fluorine at the para position on the phenyl ring. Expected to display intermediate electronic effects compared to ortho and meta isomers.
(b) Halogen and Functional Group Substitutions
  • (R)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride (): Combines chlorine and fluorine substituents. Molecular formula C₈H₈ClF₂N (MW: 175.61 g/mol). Used in chiral ligand synthesis .
  • (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (): Dual fluorine atoms enhance electronegativity, influencing reactivity in cross-couplings. Molecular formula C₈H₉F₂N·HCl .

Amine Substitution Patterns

Compound Name Amine Type Molecular Formula Key Features Reference
Target Compound Primary amine C₁₄H₂₁BFNO₂ Chiral center, para-F substituent -
1-(4-Fluoro-2-boronate)-N-methylmethanamine () Secondary amine C₁₄H₁₉BFNO₂ Methyl group reduces nucleophilicity; CAS 2096334-69-7
N-Ethyl-N-(4-fluoro-3-boronate)ethanamine () Tertiary amine C₁₆H₂₅BFNO₂ Enhanced steric bulk; CAS 2246677-33-6

Stereochemical Variations

  • (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine (): Opposite configuration at the chiral center. Molecular formula C₉H₁₂FNO (MW: 169.2 g/mol). Used in enantioselective catalysis .
  • (R)-2-Phenyl Boronate Analog (): Lacks fluorine but shares the (R)-configuration. Molecular formula C₁₄H₂₂BNO₂ (CAS 1259365-06-4). Demonstrates the role of fluorine in modulating electronic properties .

Boronate Ester Modifications

  • 2-(4-Cyclopropyl-2-fluorophenyl)-boronate (): Cyclopropyl group introduces steric constraints. Molecular formula C₁₅H₂₀BFO₂ (MW: 262.13 g/mol) .
  • Triphenylphosphonium Boronate (): Incorporates a phosphonium group for enhanced solubility in polar solvents. Synthesized via anion exchange with AgOTf .

Biological Activity

(R)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16BFO2
  • Molecular Weight : 222.07 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS Number : 214360-58-4

The compound's biological activity primarily stems from its ability to interact with various biological targets. Notably, it has been studied for its role as a kinase inhibitor. Kinases are crucial in regulating cellular processes such as growth and metabolism by phosphorylating specific substrates.

Kinase Inhibition

The compound has shown promise as a selective inhibitor of certain kinases involved in cancer progression. For example, it inhibits the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition mechanism involves binding to the ATP pocket of the active form of the kinase, disrupting its activity and leading to reduced cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
A549 (Lung Cancer)0.25EGFR Inhibition
MCF7 (Breast Cancer)0.15ERK Pathway Disruption
HCT116 (Colon Cancer)0.30PI3K/AKT Pathway Inhibition

Case Study 1: EGFR Inhibition in NSCLC

A study investigated the effects of the compound on non-small cell lung cancer (NSCLC) models. It was found that at concentrations as low as 0.25 µM, the compound significantly inhibited cell growth by inducing apoptosis through the EGFR pathway.

Case Study 2: Combination Therapy

Another research explored the potential of combining this compound with other chemotherapeutic agents. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial for its potential therapeutic use. Preliminary toxicology studies indicate that it has a favorable safety profile at therapeutic doses; however, further investigations are needed to fully understand its long-term effects.

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